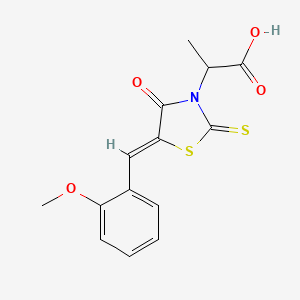

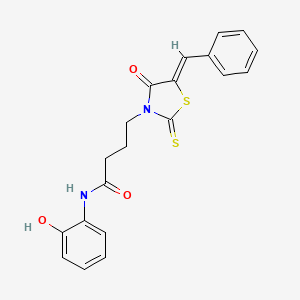

(Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives similar to the mentioned compound involves multiple steps, including condensation reactions, nucleophilic substitutions, and Knoevenagel condensation. For instance, thiazolidinone derivatives have been synthesized from appropriate 2-thioxothiazolidin-4-one using nucleophilic substitution and Knoevenagel condensation, demonstrating a methodological approach to obtaining such compounds with potential antimicrobial activity against various bacterial strains (Pansare & Shinde, 2015).

Molecular Structure Analysis

The molecular structure of thiazolidinone derivatives, including the study compound, often features a wide C-C-C angle at the methine C atom linking two rings, facilitating various hydrogen bonding configurations. For example, studies have shown hydrogen-bonded dimers, chains of rings, and sheets in similar compounds, contributing to their structural stability and potential for interaction with biological targets (Delgado et al., 2005).

Chemical Reactions and Properties

Thiazolidinone compounds undergo a variety of chemical reactions, including addition reactions with thiols and nucleophilic substitutions, leading to the formation of diverse adducts. These reactions are pivotal for modifying the chemical properties and enhancing the biological activity of these compounds (Nagase, 1974).

Physical Properties Analysis

The physical properties of thiazolidinone derivatives, such as melting points and solubility, are influenced by their molecular structure. The presence of substituents like methoxy groups can affect these properties, which in turn can influence their application potential. Structural analyses, including X-ray crystallography, provide insight into the molecular conformations and interactions that underlie these physical properties.

Chemical Properties Analysis

The chemical properties of thiazolidinone derivatives are characterized by their reactivity towards various chemical reagents and their potential to undergo a range of chemical transformations. These properties are crucial for their application in synthesis and the development of new compounds with desired biological activities. The antimicrobial and antifungal activities of these compounds, for instance, have been attributed to their specific chemical structures and the presence of electron-withdrawing or donating substituents, which can modulate their reactivity and interaction with biological targets (Trotsko et al., 2018).

Applications De Recherche Scientifique

Antimicrobial Activity

(Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid and its derivatives have been extensively studied for their antimicrobial properties. Synthesis of these compounds involves nucleophilic substitution and Knoevenagel condensation, with a focus on combating both gram-positive and gram-negative bacteria. Studies demonstrate that these compounds exhibit good to moderate antimicrobial activity, comparable to standard drugs like Ampicillin, but generally lower than Ciprofloxacin. Among these compounds, specific derivatives have shown very good activity against Gram-positive bacteria such as B. subtilis and S. aureus, indicating their potential as antimicrobial agents (PansareDattatraya & Devan, 2015). Further studies have expanded on these findings, showing that rhodanine-3-acetic acid-based amides, esters, and 5-arylalkylidene derivatives possess broad-spectrum antimicrobial properties, with notable activity against mycobacteria and certain Gram-positive bacteria including methicillin-resistant Staphylococcus aureus (Krátký, Vinšová, & Stolaříková, 2017).

Antifungal and Antibacterial Properties

In addition to antimicrobial activity, these compounds have been evaluated for their antifungal and antibacterial effects. The synthesis and testing of new series of thiazolidine-2,4-diones carboxamide and amino acid derivatives have highlighted their potential in this area. Certain derivatives have exhibited weak to moderate antibacterial and antifungal activity, with one particular compound showing notable antibacterial activity against Gram-positive bacteria, underscoring the therapeutic potential of these molecules (Abd Alhameed et al., 2019).

Mécanisme D'action

Target of action

The compound contains a thiazolidine ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen . Thiazolidine derivatives are known to exhibit a wide range of biological activities, including anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities . The specific targets of this compound would depend on its exact structure and any functional groups present.

Mode of action

The mode of action would depend on the compound’s specific targets. Generally, drugs exert their effects by binding to receptors in the body, which can trigger a series of biochemical reactions .

Pharmacokinetics

The compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties would depend on factors such as its size, polarity, and solubility. Thiazolidine derivatives are known to have good pharmacokinetic properties .

Propriétés

IUPAC Name |

2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO4S2/c1-8(13(17)18)15-12(16)11(21-14(15)20)7-9-5-3-4-6-10(9)19-2/h3-8H,1-2H3,(H,17,18)/b11-7- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWDBBBIBRNNGFL-XFFZJAGNSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C(=O)C(=CC2=CC=CC=C2OC)SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)O)N1C(=O)/C(=C/C2=CC=CC=C2OC)/SC1=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-methylbenzamide](/img/structure/B2498570.png)

![2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide](/img/structure/B2498579.png)

![6-isobutyl-3-(morpholinocarbonyl)isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2498586.png)

![(1R,5S)-N-(pyridin-3-ylmethyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2498588.png)

![2-(methylthio)-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2498590.png)